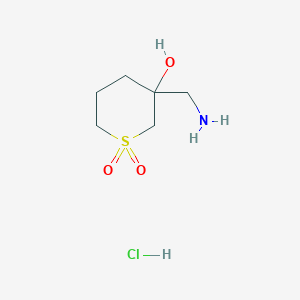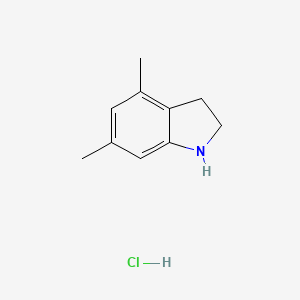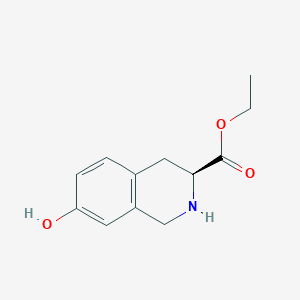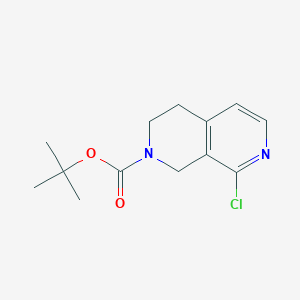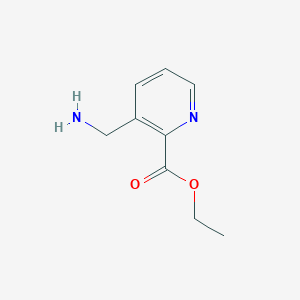![molecular formula C20H21ClN2O B13514052 N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride](/img/structure/B13514052.png)
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamide hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a naphthalene ring, an aminoethyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications. Its unique structure allows it to interact with different biological targets, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamide hydrochloride typically involves the reaction of 2-naphthylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of 2-naphthylamine attacks the carbonyl carbon of 4-methylbenzoyl chloride, forming the desired benzamide product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamide hydrochloride.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction of the carbonyl group in the benzamide moiety can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen atoms or other electrophiles on the aromatic rings.
科学研究应用
N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The naphthalene ring can also intercalate with DNA, potentially leading to anticancer activity by disrupting DNA replication and transcription.
相似化合物的比较
Naphthalene derivatives: Compounds like 2-naphthylamine and 1-naphthylamine share the naphthalene core structure.
Benzamide derivatives: Compounds such as 4-methylbenzamide and N-phenylbenzamide have similar benzamide moieties.
Uniqueness: N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamide hydrochloride is unique due to the combination of the naphthalene ring, aminoethyl group, and benzamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C20H21ClN2O |
|---|---|
分子量 |
340.8 g/mol |
IUPAC 名称 |
N-(2-amino-1-naphthalen-2-ylethyl)-4-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C20H20N2O.ClH/c1-14-6-8-16(9-7-14)20(23)22-19(13-21)18-11-10-15-4-2-3-5-17(15)12-18;/h2-12,19H,13,21H2,1H3,(H,22,23);1H |
InChI 键 |
BJVUQODEWADLBM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


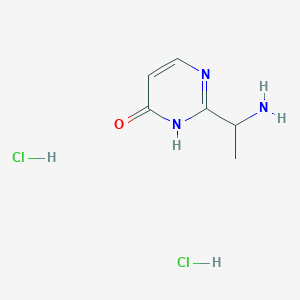
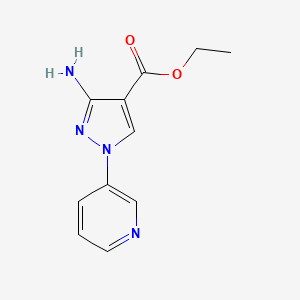
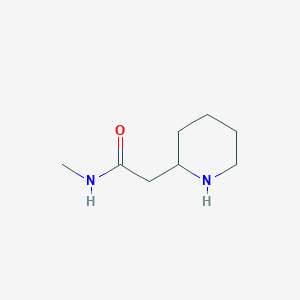
![rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis](/img/structure/B13513992.png)
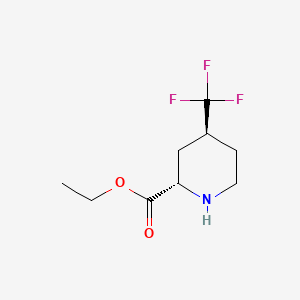
![Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride](/img/structure/B13514001.png)
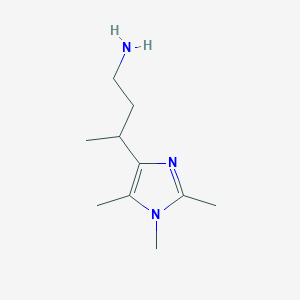
![1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)
